molecular formula C12H16O3 B13649784 2-Ethoxycarbonyl-6-isopropylphenol

2-Ethoxycarbonyl-6-isopropylphenol

Cat. No.: B13649784
M. Wt: 208.25 g/mol
InChI Key: BXXDXAFVVWZOIL-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-6-isopropylphenol is a high-purity chemical compound intended for research and development applications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct thorough safety evaluations and handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-hydroxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-15-12(14)10-7-5-6-9(8(2)3)11(10)13/h5-8,13H,4H2,1-3H3

InChI Key

BXXDXAFVVWZOIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1O)C(C)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Ethoxycarbonyl 6 Isopropylphenol

Retrosynthetic Analysis Approaches for 2-Ethoxycarbonyl-6-isopropylphenol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.govacs.orgresearchgate.net For this compound, two primary disconnection approaches can be envisioned, focusing on the formation of the carbon-carbon and carbon-oxygen bonds of the ethoxycarbonyl group.

Disconnection Approach A: Esterification as the Final Step

This approach involves the disconnection of the ester linkage, suggesting a late-stage esterification of a 2-carboxy-6-isopropylphenol intermediate. This is a common and often straightforward transformation. Further disconnection of the carboxyl group via a Kolbe-Schmitt type reaction leads back to 2-isopropylphenol (B134262). The isopropyl group can be disconnected through a Friedel-Crafts alkylation of phenol (B47542). This leads to simple and readily available starting materials: phenol, isopropanol (B130326) (or an isopropyl halide), carbon dioxide, and ethanol (B145695).

Disconnection Approach B: Friedel-Crafts Acylation as a Key Step

An alternative retrosynthesis involves the disconnection of the C-C bond between the aromatic ring and the carbonyl carbon. This suggests a Friedel-Crafts acylation of 2-isopropylphenol with ethyl chloroformate or a related acylating agent. This route directly introduces the ethoxycarbonyl group onto the phenol ring. The precursor, 2-isopropylphenol, can be obtained, as in the previous approach, from the Friedel-Crafts alkylation of phenol.

Established and Emerging Synthetic Routes for this compound and Analogues

The synthesis of this compound can be achieved through several established routes, primarily involving the alkylation of a phenol, followed by carboxylation and esterification.

A common synthetic pathway commences with the Friedel-Crafts alkylation of phenol with an isopropylating agent like isopropanol or isopropyl chloride in the presence of a Lewis acid catalyst to yield 2-isopropylphenol. acs.org Subsequently, the introduction of the carboxyl group at the ortho position is typically achieved through the Kolbe-Schmitt reaction. acs.orgcapes.gov.brmdpi.comacs.orgresearchgate.netrsc.org This reaction involves the treatment of sodium phenoxide with carbon dioxide under pressure and heat to form sodium salicylate (B1505791), which is then acidified to yield salicylic (B10762653) acid (in this case, 2-hydroxy-3-isopropylbenzoic acid). acs.orgcapes.gov.brmdpi.com

The final step is the esterification of the resulting carboxylic acid. The reaction of 2-hydroxy-3-isopropylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, yields the target molecule, this compound. capes.gov.brgoogle.com This esterification is a classic Fischer esterification reaction.

Emerging synthetic methods may focus on improving the efficiency and selectivity of these steps, for instance, through the development of novel catalysts or the use of alternative reagents.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govwhiterose.ac.uk The synthesis of this compound can be evaluated and potentially improved through the lens of these principles.

Green Chemistry PrincipleApplication to the Synthesis of this compound
Prevention Designing synthetic routes that minimize waste generation in each step, such as optimizing reaction conditions to maximize yield and reduce by-product formation.
Atom Economy Favoring reactions that incorporate the maximum number of atoms from the reactants into the final product. For instance, addition reactions are generally more atom-economical than substitution reactions that generate stoichiometric by-products.
Less Hazardous Chemical Syntheses Utilizing less toxic reagents and solvents. For example, replacing hazardous solvents like benzene (B151609) with greener alternatives such as ethanol or water where possible. mit.edu
Designing Safer Chemicals While the target molecule has specific properties, this principle encourages the design of synthetic pathways that avoid the formation of highly toxic intermediates.
Safer Solvents and Auxiliaries The use of solvents is a major contributor to the environmental impact of chemical processes. mdpi.com Exploring solvent-free reactions or the use of benign solvents like water or supercritical CO2 can significantly improve the greenness of the synthesis. nih.govwhiterose.ac.uk
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Use of Renewable Feedstocks Investigating the use of bio-based starting materials, such as phenol derived from lignin, could be a long-term green objective. ethz.ch
Reduce Derivatives Avoiding the use of protecting groups, which add steps and generate waste, is a key principle. capes.gov.br
Catalysis Utilizing catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused.
Design for Degradation This principle is more related to the final product's lifecycle rather than its synthesis.
Real-time Analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of by-products and ensure reaction completion.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. capes.gov.br

Catalytic Approaches in the Formation of this compound

Catalysis plays a crucial role in the efficient and selective synthesis of this compound.

Alkylation Step: The initial Friedel-Crafts alkylation of phenol is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃). rsc.org However, these catalysts are often required in stoichiometric amounts and can generate significant waste. The development of solid acid catalysts, such as zeolites or supported metal oxides, offers a greener alternative, as they are often reusable and can be more selective. rsc.org

Carboxylation Step: While the Kolbe-Schmitt reaction is traditionally carried out using stoichiometric base, catalytic versions are being explored. The use of catalytic amounts of base or the development of catalysts that can facilitate the carboxylation under milder conditions would be a significant advancement.

Esterification Step: The esterification of the carboxylic acid intermediate is commonly catalyzed by strong mineral acids like sulfuric acid. capes.gov.brgoogle.com However, these can cause corrosion and are difficult to separate from the product. Solid acid catalysts, such as ion-exchange resins, sulfated zirconia, or silica-supported sulfuric acid, are being investigated as more environmentally friendly and reusable alternatives for the esterification of salicylic acid and its derivatives. mdpi.comnih.gov These solid acids can be easily filtered off from the reaction mixture, simplifying the workup procedure.

Stereoselective Synthesis Research of this compound Derivatives

The stereoselective synthesis of derivatives of this compound would be of interest if the molecule or its derivatives possess a chiral center and exhibit stereospecific biological activity. A search of the current literature does not reveal specific studies on the stereoselective synthesis of derivatives of this compound. However, general principles of asymmetric synthesis could be applied.

If a chiral center were to be introduced, for example, through further substitution on the isopropyl group or the aromatic ring, several strategies could be employed:

Chiral Pool Synthesis: Utilizing a chiral starting material that already contains the desired stereocenter. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed. rsc.org

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. This is often the most efficient method. capes.gov.br

For instance, asymmetric alkylation of the phenol or a related precursor using a chiral catalyst could be a potential route to introduce chirality. capes.gov.br Research in the asymmetric synthesis of related chiral phenols and salicylic acid derivatives is an active area.

Reaction Mechanism Elucidation for the Synthesis of this compound

Friedel-Crafts Alkylation: The mechanism of the Friedel-Crafts alkylation of phenol begins with the formation of a carbocation from the alkylating agent (e.g., isopropanol) by the action of the Lewis acid catalyst. This electrophilic carbocation then attacks the electron-rich phenol ring, primarily at the ortho and para positions, to form a resonance-stabilized carbocation intermediate (an arenium ion). Deprotonation of this intermediate restores the aromaticity of the ring, yielding the alkylated phenol. rsc.org

Kolbe-Schmitt Reaction: The mechanism of the Kolbe-Schmitt reaction is believed to proceed through the nucleophilic addition of the sodium phenoxide to carbon dioxide. The phenoxide ion is more reactive towards electrophilic aromatic substitution than phenol itself. acs.orgmdpi.com The reaction is thought to involve the formation of a chelate between the sodium ion, the phenoxide oxygen, and the carbon dioxide, which favors ortho-carboxylation. capes.gov.bracs.orgresearchgate.net The intermediate then undergoes tautomerization to give the more stable sodium salicylate. Subsequent acidification protonates the carboxylate to give the final carboxylic acid. acs.orgcapes.gov.brmdpi.com

Fischer Esterification: The Fischer esterification of the carboxylic acid with ethanol proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester. capes.gov.brgoogle.com

Advanced Analytical and Spectroscopic Research Techniques for 2 Ethoxycarbonyl 6 Isopropylphenol

Applications of Nuclear Magnetic Resonance Spectroscopy in 2-Ethoxycarbonyl-6-isopropylphenol Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and differentiation of all hydrogen atoms in the molecule. Based on established chemical shift principles and data from analogous compounds like 2-isopropylphenol (B134262) and ethyl salicylate (B1505791), a predicted spectrum can be described. hmdb.cachemicalbook.comnist.gov The phenolic hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding. The aromatic region will display a distinct pattern for the three adjacent protons. The proton at C4, situated between the other two, would likely appear as a triplet, while the protons at C3 and C5 would be doublets. The isopropyl group will produce a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons. The ethoxycarbonyl group will show a quartet for the methylene (B1212753) protons and a triplet for the terminal methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. For this compound, twelve distinct signals are expected. The carbonyl carbon of the ester group will appear at the lowest field (~170 ppm). The six aromatic carbons will have shifts between ~110 and ~160 ppm, with the carbons attached to the oxygen atoms (C1 and C2) being the most deshielded. The remaining signals correspond to the carbons of the isopropyl and ethoxy groups. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenolic -OH9.0 - 11.0 (broad s)-
Aromatic C3-H~7.6 (d)~135
Aromatic C4-H~6.8 (t)~118
Aromatic C5-H~7.3 (d)~130
Isopropyl -CH3.2 - 3.4 (septet)~27
Isopropyl -CH₃~1.25 (d)~23
Ethoxy -CH₂4.3 - 4.5 (q)~61
Ethoxy -CH₃1.3 - 1.5 (t)~14
Aromatic C1 (-OH)-~158
Aromatic C2 (-COOEt)-~115
Aromatic C6 (-iPr)-~140
Carbonyl C=O-~170
Note: Predicted values are based on spectral data of analogous compounds and standard NMR principles. Solvent: CDCl₃. s=singlet, d=doublet, t=triplet, q=quartet.

Mass Spectrometric Studies of this compound and its Research-Relevant Transformations

Mass spectrometry (MS) is essential for determining the molecular weight and exploring the fragmentation patterns of this compound, providing corroborative structural evidence. Using electron ionization (EI), a predictable fragmentation cascade can be outlined.

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₆O₃), which is 208.25 g/mol . Key fragmentation pathways would include:

Loss of a methyl group: A peak at [M-15]⁺ resulting from the cleavage of a methyl radical from the isopropyl group.

Loss of an ethoxy group: A significant peak at [M-45]⁺ due to the loss of the •OCH₂CH₃ radical from the ester.

McLafferty Rearrangement: Loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethyl ester function, leading to a fragment ion at m/z 180.

Formation of the hydroxytropylium ion: Cleavage of the isopropyl group can lead to characteristic phenolic fragments. massbank.eu

These fragmentation patterns are crucial for confirming the presence and connectivity of the different functional groups within the molecule.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
208[M]⁺Molecular Ion
193[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
180[M - C₂H₄]⁺McLafferty rearrangement (loss of ethylene)
165[M - C₃H₇]⁺Loss of isopropyl radical
163[M - OC₂H₅]⁺Loss of ethoxy radical
135[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide
Note: These predictions are based on established fragmentation rules for esters and substituted phenols.

X-ray Crystallography Investigations of this compound Structures

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms and molecules in the solid state. To perform this analysis, a high-quality single crystal of this compound must first be grown.

If a suitable crystal is obtained, X-ray diffraction analysis would yield precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule. This would reveal the planarity of the benzene (B151609) ring and the specific orientations of the isopropyl and ethoxycarbonyl substituents.

Intramolecular Interactions: The presence and geometry of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent ester. This is a common feature in ortho-hydroxy carbonyl compounds. nih.govresearchgate.net

Intermolecular Packing: How individual molecules pack together in the crystal lattice, revealing intermolecular forces such as van der Waals interactions or potential C-H···π interactions that dictate the solid-state architecture.

While no public crystal structure for this specific compound is currently available, data from structurally similar molecules, such as ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, demonstrate the power of this technique in defining non-planar conformations and intermolecular hydrogen bonding networks. nih.gov

Chromatographic Techniques for Purity Assessment and Separation in this compound Research

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for analyzing this moderately polar compound. A typical system would employ a C18 stationary phase with a gradient or isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to ensure protonation of the phenol). Detection is typically achieved using a UV detector set to the compound's absorbance maximum (λ_max), which is expected to be in the 270-280 nm range due to the substituted phenol (B47542) chromophore.

Gas Chromatography (GC): GC can also be used, particularly for assessing volatile impurities. Due to the presence of the acidic phenolic proton, derivatization (e.g., silylation) may be necessary to prevent peak tailing and improve thermal stability, ensuring more accurate and reproducible quantification. dtic.mil

Table 3: Exemplary HPLC Method for Purity Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C
Note: This is a representative method and would require optimization for specific applications.

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights into this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band between 2500-3300 cm⁻¹ would indicate the O-H stretch of the phenol, which is strongly hydrogen-bonded to the ester's carbonyl group. The C=O stretching vibration of the ester would appear as a strong, sharp band, likely shifted to a lower frequency (e.g., 1680-1690 cm⁻¹) due to this intramolecular hydrogen bonding. nist.govnist.gov Other key peaks include C-H stretching vibrations for the aromatic and aliphatic (isopropyl, ethoxy) groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively, as well as C-O stretching and aromatic C=C bending in the fingerprint region (below 1600 cm⁻¹).

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 2500O-H stretch (intramolecular H-bonded)Strong, Broad
3100 - 3000Aromatic C-H stretchMedium
2980 - 2850Aliphatic C-H stretchMedium-Strong
1690 - 1680C=O stretch (ester, H-bonded)Strong
1600, 1470Aromatic C=C stretchMedium
1300 - 1200C-O stretch (ester & phenol)Strong
850 - 750Aromatic C-H bend (out-of-plane)Strong
Note: Frequencies are approximate and based on data from analogous structures like ethyl salicylate. nist.govnist.gov

Theoretical and Computational Chemistry Studies of 2 Ethoxycarbonyl 6 Isopropylphenol

Quantum Chemical Calculations on 2-Ethoxycarbonyl-6-isopropylphenol's Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of this compound. These calculations can predict molecular geometries, orbital energies, and the distribution of electron density, which are crucial for assessing the molecule's stability and reactivity.

DFT studies on related substituted salicylates and phenols have demonstrated that the B3LYP functional combined with a 6-311+G(d,p) basis set provides a reliable level of theory for geometry optimization and electronic property prediction. researchgate.netresearchgate.net For this compound, such calculations would likely reveal a planar phenyl ring with the hydroxyl and ethoxycarbonyl groups participating in an intramolecular hydrogen bond. This interaction is a common feature in ortho-substituted salicylates and significantly influences their electronic properties and conformation. researchgate.net

The electronic nature of the substituents—the electron-donating isopropyl group and the electron-withdrawing ethoxycarbonyl group—would have opposing effects on the electron density of the aromatic ring. The isopropyl group increases electron density, particularly at the ortho and para positions, while the ethoxycarbonyl group withdraws electron density. DFT can quantify these effects through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of the molecule's reactivity towards electrophiles and nucleophiles. For instance, studies on substituted phenols show that electron-donating groups raise the HOMO energy, making the compound more susceptible to oxidation. acs.org

A hypothetical representation of calculated electronic properties for this compound, based on typical values for similar phenolic compounds, is presented in Table 1.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The data in this table is illustrative and based on typical values for analogous compounds calculated with DFT.)

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Molecular Dynamics Simulations of this compound Interactions within Research Models

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, revealing how they interact with their environment, such as solvents or biological macromolecules. nih.govnih.gov For this compound, MD simulations could be employed to study its behavior in various solvents, which is critical for understanding its solubility and partitioning characteristics.

In aqueous solutions, MD simulations of phenolic compounds have shown that they can displace water molecules at interfaces. acs.org The amphiphilic nature of this compound, with its polar hydroxyl and ethoxycarbonyl groups and nonpolar isopropyl and phenyl components, would dictate its orientation and interactions at a water-hydrophobic interface. Simulations could also model the stability of the intramolecular hydrogen bond in different solvents, as polar protic solvents might compete for hydrogen bonding with the solute.

Furthermore, if this compound is being investigated for biological activity, MD simulations can model its interaction with a target protein. nih.govtandfonline.com These simulations can predict the binding mode and estimate the binding free energy, providing insights into the stability of the ligand-protein complex. For example, studies on phenolic compounds as enzyme inhibitors have utilized MD to confirm the stability of docking poses and analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govtandfonline.com

Structure-Reactivity Relationship (SRR) Studies of this compound

Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. frontiersin.orgnih.govnih.gov For this compound, SRR studies could focus on its antioxidant potential, a common property of phenolic compounds.

The reactivity of phenols as antioxidants is often related to the O-H bond dissociation enthalpy (BDE). acs.org Computational studies have shown that electron-donating groups on the phenyl ring generally lower the O-H BDE, making the phenol (B47542) a better radical scavenger. acs.orgnih.gov In this compound, the electron-donating isopropyl group would be expected to enhance its antioxidant capacity. Conversely, the electron-withdrawing ethoxycarbonyl group would likely have an opposing effect. The net effect would be a balance of these electronic influences, which can be precisely calculated.

QSAR models for the toxicity or other biological activities of phenols often use descriptors such as the octanol-water partition coefficient (LogP), molecular weight, and electronic parameters like HOMO/LUMO energies and atomic charges. frontiersin.orgnih.govnih.govresearchgate.net For this compound, these descriptors can be calculated and used to predict its potential activity based on established models for similar compounds. For instance, the Hammett constants of the substituents can be used to predict the reaction rates in various chemical transformations. mdpi.com

A hypothetical SRR data table for this compound is shown below, illustrating the types of descriptors used.

Table 2: Calculated Descriptors for SRR/QSAR Analysis of this compound (Note: The data in this table is illustrative and based on computational predictions for similar structures.)

DescriptorPredicted ValueRelevance
LogP3.5Hydrophobicity and membrane permeability
O-H Bond Dissociation Enthalpy85 kcal/molAntioxidant activity
Topological Polar Surface Area55 ŲTransport properties

Conformational Analysis of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. fiveable.me For a flexible molecule like this compound, this analysis is crucial as the biological activity can be dependent on a specific conformation. nih.gov The primary sources of conformational flexibility in this molecule are the rotation around the C-O bond of the hydroxyl group, the C-C bond of the isopropyl group, and the bonds within the ethoxycarbonyl group.

Computational methods, such as molecular mechanics or DFT scans of rotational energy profiles, can identify the stable conformers and the energy barriers between them. rsc.org For this compound, a key conformational feature is the orientation of the hydroxyl group relative to the ethoxycarbonyl group. The cis conformer, where the hydroxyl proton points towards the carbonyl oxygen, is expected to be significantly stabilized by a strong intramolecular hydrogen bond. The trans conformer would be much higher in energy.

Furthermore, the rotation of the isopropyl group will lead to different conformers. Calculations on similar p-alkyl phenols have shown that the orientation of the alkyl group relative to the hydroxyl group can lead to distinct stable conformers. researchgate.net The interplay between the steric bulk of the isopropyl group and the ethoxycarbonyl group will dictate the preferred rotational arrangement.

Prediction of Spectroscopic Parameters for this compound through Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. bohrium.com Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, while the calculation of vibrational frequencies can simulate the IR and Raman spectra. researchgate.net NMR chemical shifts can also be calculated with high accuracy. researchgate.netrsc.org

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, characteristic of substituted benzene (B151609) rings. The intramolecular hydrogen bond would be expected to cause a red-shift in the absorption maxima compared to a molecule lacking this interaction.

Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure. researchgate.net The O-H stretching frequency would be a particularly informative band. In a non-hydrogen-bonded state, it would appear around 3600 cm⁻¹, but the strong intramolecular hydrogen bond in this compound would shift this band to a much lower frequency, likely in the 3100-3300 cm⁻¹ range. The C=O stretching frequency of the ester would also be influenced by this hydrogen bond.

NMR chemical shift calculations, often using the GIAO method, can provide theoretical spectra that are highly correlated with experimental data. rsc.org The chemical shift of the hydroxyl proton would be a key indicator of the intramolecular hydrogen bond, with a predicted downfield shift into the 10-12 ppm range. The chemical shifts of the aromatic protons and carbons would reflect the electronic effects of the substituents.

A table of predicted key spectroscopic features is presented below.

Table 3: Predicted Spectroscopic Features for this compound (Note: The data in this table is illustrative and based on computational predictions for analogous compounds.)

Spectroscopic TechniquePredicted FeatureInterpretation
UV-Vis (TD-DFT)λ_max ≈ 310 nmπ → π* transition, red-shifted due to H-bond
IR (DFT)ν(O-H) ≈ 3200 cm⁻¹Intramolecularly hydrogen-bonded hydroxyl group
¹H NMR (GIAO)δ(OH) ≈ 11 ppmStrong intramolecular hydrogen bond
¹³C NMR (GIAO)δ(C=O) ≈ 170 ppmEster carbonyl carbon

Reactivity, Derivatization, and Transformation Studies of 2 Ethoxycarbonyl 6 Isopropylphenol

Electrophilic Aromatic Substitution Reactions of 2-Ethoxycarbonyl-6-isopropylphenol

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. libretexts.orgtib.eu This group directs incoming electrophiles primarily to the positions ortho and para to it. libretexts.org In this specific molecule, the position para to the hydroxyl group (position 4) is the most sterically accessible and electronically favored site for substitution. The position ortho to the hydroxyl group (and meta to the isopropyl group) is also potentially reactive, though to a lesser extent due to steric hindrance from the adjacent isopropyl group.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Treatment of phenols with nitric acid introduces a nitro group (-NO₂) onto the aromatic ring. youtube.com For this compound, nitration is expected to yield primarily the 4-nitro derivative.

Halogenation: The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a suitable solvent, leads to the introduction of halogen atoms onto the aromatic ring. youtube.com Similar to nitration, halogenation is anticipated to occur predominantly at the 4-position.

Predicted Major Products of Electrophilic Aromatic Substitution of this compound
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-Ethoxycarbonyl-6-isopropyl-4-nitrophenol
BrominationBr₂, FeBr₃4-Bromo-2-ethoxycarbonyl-6-isopropylphenol
ChlorinationCl₂, AlCl₃4-Chloro-2-ethoxycarbonyl-6-isopropylphenol

Functional Group Transformations of the Ester and Isopropyl Moieties in this compound

The ethoxycarbonyl and isopropyl groups of this compound can undergo a variety of transformations.

Ester Group Transformations: The ethoxycarbonyl group can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions. This reaction converts this compound into 2-hydroxy-3-isopropylbenzoic acid. ontosight.ainih.govsigmaaldrich.com The resulting carboxylic acid can then participate in further reactions, such as esterification with different alcohols.

Isopropyl Group Transformations: The isopropyl group is generally stable but can undergo oxidation under forcing conditions. Oxidation of isopropyl groups attached to aromatic rings can lead to the formation of a ketone or a carboxylic acid, depending on the oxidizing agent and reaction conditions. vedantu.com For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the isopropyl group.

Potential Functional Group Transformations
Functional GroupReactionReagentsPotential Product
EthoxycarbonylHydrolysisH₃O⁺ or OH⁻, then H₃O⁺2-Hydroxy-3-isopropylbenzoic acid
IsopropylOxidationKMnO₄, heat2-Ethoxycarbonyl-6-(2-hydroxypropan-2-yl)phenol or further oxidation products

Oxidation and Reduction Pathways of this compound

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. libretexts.orgyoutube.com Mild oxidizing agents can convert phenols into quinones. libretexts.org In the case of this compound, oxidation could potentially lead to the formation of a corresponding benzoquinone derivative. The ease of oxidation is a characteristic property of many phenolic compounds. nih.gov

Reduction: The ethoxycarbonyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as sodium borohydride (B1222165) is generally not effective for reducing esters. youtube.com This reaction would yield (2-hydroxy-3-isopropylphenyl)methanol. It is important to note that the acidic phenolic proton would react with the hydride reagent, necessitating the use of excess reducing agent.

Potential Oxidation and Reduction Products
Reaction TypeFunctional Group TargetedReagentsPotential Product
OxidationPhenolic RingMild oxidizing agent (e.g., Fremy's salt)2-Ethoxycarbonyl-6-isopropyl-p-benzoquinone
ReductionEthoxycarbonyl Group1. LiAlH₄, 2. H₃O⁺(2-Hydroxy-3-isopropylphenyl)methanol

Condensation and Polymerization Research Involving this compound as a Monomer Precursor

Phenolic compounds are key monomers in the synthesis of various polymers, most notably phenolic resins through condensation reactions with aldehydes. libretexts.org While specific research on the polymerization of this compound is not widely documented, its bifunctional nature—possessing a reactive phenol (B47542) and an ester group—suggests its potential as a monomer or a precursor to a monomer.

Following hydrolysis of the ester group to a carboxylic acid, the resulting 2-hydroxy-3-isopropylbenzoic acid would have two functional groups (hydroxyl and carboxyl) capable of participating in condensation polymerization to form polyesters. google.comnih.govmdpi.com The presence of the bulky isopropyl group might influence the polymerization process and the properties of the resulting polymer. The field of poly(phenolic ester)s is an area of active research, with various synthetic strategies being explored. researchgate.netacs.org

Photochemical Reactivity of this compound

The photochemical behavior of phenolic esters, particularly aryl benzoates, has been a subject of interest, often involving the photo-Fries rearrangement. conicet.gov.arnih.gov This reaction typically involves the migration of the acyl group from the phenolic oxygen to the aromatic ring upon exposure to ultraviolet light, proceeding through a radical mechanism.

For this compound, which is a substituted ethyl salicylate (B1505791), irradiation with UV light could potentially induce transformations. While specific studies on this compound are scarce, research on related hydroxybenzoic acids and their esters indicates that they can be photochemically active, potentially leading to the formation of hydroxylating species or undergoing other rearrangements. rsc.org The exact nature of the photochemical products would depend on the irradiation wavelength and the reaction medium.

Research Applications and Roles of 2 Ethoxycarbonyl 6 Isopropylphenol in Advanced Chemical Sciences

2-Ethoxycarbonyl-6-isopropylphenol as a Precursor in Advanced Organic Synthesis Research

There is no specific information available in the scientific literature regarding the use of This compound as a precursor in advanced organic synthesis. Typically, substituted phenols are valuable starting materials for the synthesis of more complex molecules due to the reactivity of the aromatic ring and the hydroxyl group. The presence of an ethoxycarbonyl group and an isopropyl group would be expected to influence the regioselectivity of further reactions. For instance, the hydroxyl group could be alkylated or acylated, the aromatic ring could undergo electrophilic substitution, and the ester could be hydrolyzed or converted to other functional groups. However, no concrete examples or studies involving this compound have been documented.

Role of this compound in Ligand Design for Catalysis Research

No studies have been found that describe the role of This compound in ligand design for catalysis research. Phenolic compounds are often employed as scaffolds for the synthesis of ligands for metal-catalyzed reactions. The hydroxyl group can coordinate to a metal center, and the substituents on the aromatic ring can be modified to tune the steric and electronic properties of the resulting catalyst. For example, the bulky isopropyl group in a potential ligand derived from this phenol (B47542) could create a specific steric environment around a metal center, influencing the selectivity of a catalytic transformation. Despite this potential, no such applications for this compound have been reported.

Investigations into this compound in Supramolecular Chemistry Research

There is no available research on the investigations into This compound within the field of supramolecular chemistry. The structural features of this molecule, such as the hydrogen-bond-donating phenol group and the hydrogen-bond-accepting carbonyl group, could theoretically enable its participation in self-assembly processes or host-guest interactions. However, no published work has explored these possibilities.

Research on this compound as a Model Compound for Environmental Degradation Studies

No research has been identified that utilizes This compound as a model compound for environmental degradation studies. Substituted phenols are an important class of environmental pollutants, and their degradation pathways are of significant interest. While studies exist on the biodegradation of related compounds like isopropylphenol, the specific degradation of this compound has not been a subject of investigation.

This compound in Materials Science Precursor Research (e.g., for academic polymer or liquid crystal studies)

There is a lack of information regarding the use of This compound as a precursor in materials science research. Phenolic derivatives can be used as monomers for the synthesis of polymers such as polyesters or polycarbonates, or as core structures for the design of liquid crystals. The specific combination of functional groups in this compound could impart particular properties to such materials. Nevertheless, no academic studies in these areas have been published.

Mechanistic Probe Applications of this compound in Fundamental Biological Chemistry Research

No literature has been found describing the application of This compound as a mechanistic probe in fundamental biological chemistry research. Phenolic compounds can exhibit a range of biological activities, and their derivatives are sometimes used to study enzyme mechanisms or other biological processes. However, this compound has not been reported in such a context.

Future Research Directions and Unaddressed Challenges for 2 Ethoxycarbonyl 6 Isopropylphenol

Emerging Synthetic Methodologies for 2-Ethoxycarbonyl-6-isopropylphenol and Analogues

The synthesis of precisely substituted phenols like this compound is a key area for development. Traditional methods often suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. acs.org Future research is likely to focus on more selective and efficient catalytic methods.

Recent advances in the C–H functionalization of free phenols offer promising avenues. nih.govnih.gov These methods allow for the direct introduction of functional groups onto the phenol (B47542) ring with high selectivity, which could be adapted for the synthesis of this compound and its analogues. For instance, transition-metal-catalyzed ortho-alkylation and arylation reactions have shown great promise for creating complex phenols from simple starting materials. acs.orgrsc.org The development of catalysts that can selectively introduce an isopropyl group at the 6-position of a 2-ethoxycarbonylphenol precursor would be a significant step forward.

Another emerging area is the use of biocatalysis. mdpi.comthieme-connect.com Enzymes, such as lipases, can be used to catalyze the esterification of phenols with high selectivity and under mild, environmentally friendly conditions. thieme-connect.comnih.gov Research into enzymes that can regioselectively acylate or alkylate phenols could lead to novel and sustainable synthetic routes to this compound. mdpi.com

A comparison of potential synthetic strategies is presented below:

MethodologyAdvantagesChallengesRelevant Research
Transition-Metal-Catalyzed C-H Functionalization High regioselectivity, potential for novel bond formations. nih.govrsc.orgCatalyst cost and sensitivity, potential for metal contamination in the product.Development of earth-abundant metal catalysts, understanding reaction mechanisms to improve selectivity. acs.orgacs.org
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. mdpi.comthieme-connect.comLimited substrate scope, enzyme stability and cost.Enzyme engineering to broaden substrate compatibility, immobilization techniques to improve reusability. nih.govnih.gov
Photocatalysis Use of light as a reagent, mild reaction conditions. mdpi.comCan suffer from low yields, potential for side reactions.Development of more efficient photosensitizers, reactor design for optimal light penetration. mdpi.com

Advanced Computational Modeling for Novel Properties of this compound

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery. nih.govnih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a wide range of properties. researchgate.netnlss.org.innih.gov

For this compound, computational modeling could be used to predict its antioxidant potential by calculating the O-H bond dissociation enthalpy (BDE). nih.govnih.gov Lower BDE values are generally associated with higher antioxidant activity. Furthermore, molecular dynamics (MD) simulations can provide insights into how this molecule might interact with biological membranes or proteins, which is crucial for understanding its potential as a bioactive compound. tandfonline.comnih.govnih.gov These simulations can model the conformational changes and binding affinities that are difficult to observe experimentally. mdpi.combris.ac.uk

Key areas for computational investigation include:

Property to be ModeledComputational MethodPotential Insights
Antioxidant Activity Density Functional Theory (DFT) to calculate Bond Dissociation Enthalpy (BDE). nih.govresearchgate.netPrediction of radical scavenging ability. nih.gov
Acidity (pKa) DFT with continuum solvation models. scispace.comtorvergata.itUnderstanding of ionization state in different environments, crucial for biological activity.
Interaction with Biological Systems Molecular Dynamics (MD) simulations. tandfonline.comnih.govElucidation of potential mechanisms of action for bioactivity, membrane permeability. nih.gov
Spectroscopic Properties Time-Dependent DFT (TD-DFT).Prediction of UV-Vis and fluorescence spectra to aid in experimental characterization.

Interdisciplinary Research Opportunities Involving this compound

The unique substitution pattern of this compound, featuring both a bulky alkyl group and an ester, suggests a range of potential interdisciplinary applications that warrant further investigation.

In materials science , phenolic compounds are used as antioxidants and stabilizers in polymers. vinatiorganics.comadeka-pa.eucambridge.org The sterically hindered nature of this compound could make it an effective radical scavenger, preventing the degradation of plastics and other materials. vinatiorganics.comadeka-pa.eu Research in this area would involve incorporating the compound into various polymer matrices and evaluating its effect on thermal and oxidative stability. nih.gov

In pharmaceutical and medicinal chemistry , many phenolic compounds exhibit biological activity. tandfonline.comnih.gov The structure of this compound is reminiscent of some non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. Interdisciplinary research could explore its potential as an anti-inflammatory agent, an antimicrobial, or an inhibitor of specific enzymes. nih.govtandfonline.com This would involve collaborations between synthetic chemists, biochemists, and pharmacologists.

Research AreaPotential ApplicationKey Research Questions
Materials Science Polymer additive. vinatiorganics.comspecialchem.comHow does it affect the thermal and oxidative stability of different polymers? adeka-pa.eunih.gov Does the ethoxycarbonyl group provide any additional benefits, such as improved compatibility?
Pharmaceutical Chemistry Bioactive compound. nih.govDoes it exhibit anti-inflammatory, antimicrobial, or other therapeutic activities? nih.govtandfonline.com What is its mechanism of action at a molecular level?
Agrochemicals Pesticide or herbicide.Could it have targeted activity against specific pests or weeds with low toxicity to other organisms?

Scalability and Sustainable Production Research for this compound

For any potential commercial application of this compound, the development of a scalable and sustainable manufacturing process is crucial. Traditional batch chemical processes can be inefficient and generate significant waste. acs.org

Continuous flow chemistry offers a promising alternative for the synthesis of fine chemicals and pharmaceuticals. mdpi.comazolifesciences.commydrreddys.comacs.org By conducting reactions in a continuous stream rather than a large vessel, flow chemistry allows for better control over reaction parameters, improved safety, and higher yields. mdpi.comacs.org The development of a continuous flow process for the synthesis of this compound could significantly reduce its environmental impact and manufacturing cost. numberanalytics.comnumberanalytics.comresearchgate.netcetjournal.it

Furthermore, the principles of green chemistry should be integrated into any synthetic route. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste. mdpi.com Biocatalytic methods, as mentioned earlier, are particularly attractive from a sustainability perspective. thieme-connect.comnih.gov

TechnologyAdvantages for Scalability and SustainabilityResearch Focus
Continuous Flow Chemistry Improved safety, better process control, higher yields, reduced footprint. mdpi.comacs.orgazolifesciences.comDevelopment of robust and efficient flow reactors, integration of in-line purification. mydrreddys.comacs.org
Process Intensification Reduced equipment size, lower energy consumption, minimized waste. numberanalytics.comnumberanalytics.comresearchgate.netamarequip.comCombining multiple reaction steps into a single, continuous process. cetjournal.it
Green Chemistry Use of renewable feedstocks, safer solvents, and catalytic reagents.Exploring bio-based starting materials and enzymatic transformations. mdpi.comthieme-connect.com

Q & A

Basic: What are the optimal synthetic routes for 2-Ethoxycarbonyl-6-isopropylphenol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves esterification of 6-isopropylsalicylic acid with ethanol under acidic or basic catalysis. For example, using thionyl chloride (SOCl₂) to activate the carboxylic acid group followed by ethanolysis can yield the ethoxycarbonyl moiety. Key parameters include:

  • Catalyst choice: Acidic conditions (e.g., H₂SO₄) may favor esterification but risk side reactions like ether formation.
  • Temperature: Moderate heating (60–80°C) balances reaction rate and decomposition risks.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the pure product. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR:
    • ¹H NMR: The phenolic -OH proton (δ ~10–12 ppm) and ethoxycarbonyl methylene (δ ~4.2–4.4 ppm, quartet) confirm substitution patterns.
    • ¹³C NMR: The carbonyl carbon (δ ~165–170 ppm) and quaternary carbons in the isopropyl group (δ ~25–35 ppm) validate regiochemistry.
  • X-ray crystallography: Resolves steric effects from the isopropyl group and hydrogen-bonding interactions involving the phenolic -OH .

Advanced: How does this compound function as a ligand in coordination chemistry, and what experimental designs validate its chelation behavior?

Methodological Answer:
The compound’s phenolic -OH and ethoxycarbonyl groups act as potential binding sites for metal ions (e.g., Cu²⁺, Fe³⁺). To study this:

  • UV-Vis and FTIR spectroscopy: Monitor shifts in ligand-to-metal charge transfer (LMCT) bands or changes in carbonyl stretching frequencies (~1700 cm⁻¹) upon complexation.
  • Molar conductivity: Measure changes in solution conductivity to infer charge-neutral vs. charged complexes.
  • Single-crystal X-ray diffraction: Resolve binding modes (monodentate vs. bidentate) and steric effects from the isopropyl group .

Advanced: What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from substituent electronic/steric effects or solvent polarity. To address this:

  • Systematic variation: Synthesize analogs with controlled substituent changes (e.g., replacing isopropyl with methyl) to isolate steric/electronic contributions.
  • Computational modeling: Use DFT calculations to predict reaction pathways (e.g., nucleophilic acyl substitution at the ethoxycarbonyl group) and compare with experimental results.
  • Kinetic studies: Measure activation energies under standardized conditions (solvent, temperature) to identify outliers .

Advanced: How can this compound be applied in enzyme inhibition studies, and what assays are most effective?

Methodological Answer:
The compound’s phenolic and ester groups may interact with enzyme active sites (e.g., hydrolases or oxidoreductases). Key methodologies include:

  • Dose-response assays: Determine IC₅₀ values using spectrophotometric methods (e.g., NADH depletion for dehydrogenases).
  • Docking simulations: Use AutoDock Vina to model ligand-enzyme interactions, focusing on hydrogen bonding with the phenolic -OH.
  • Competitive inhibition studies: Compare Lineweaver-Burk plots with/without the compound to identify inhibition mechanisms .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light sensitivity: Store in amber vials to prevent photodegradation of the phenolic moiety.
  • Temperature: Long-term stability tests (e.g., 4°C vs. -20°C) monitored by HPLC can identify decomposition products (e.g., hydrolysis to salicylic acid derivatives).
  • Humidity: Use desiccants to avoid ester hydrolysis, confirmed by FTIR monitoring of carbonyl peak integrity .

Advanced: How can computational tools predict the environmental fate of this compound?

Methodological Answer:

  • EPI Suite: Estimate biodegradability (BIOWIN) and octanol-water partition coefficients (LogP) to assess bioaccumulation potential.
  • Molecular dynamics simulations: Model interactions with soil organic matter or aqueous phase stability.
  • Toxicity prediction: Use QSAR models to infer acute/chronic toxicity endpoints for ecological risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.